1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone
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Overview
Description
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Mechanism of Action
Target of Action
The primary target of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .
Result of Action
The result of the compound’s action is a significant reduction in the HBV DNA viral load . This indicates that the compound is effective in inhibiting the replication of the virus, which could potentially lead to a decrease in the severity of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone can be achieved through various methods. One common approach involves the hydrogenation of pyrazolo[1,5-a]pyridines. Another method is the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes, utilizing catalysts such as palladium or platinum to facilitate the reaction. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.
Scientific Research Applications
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a scaffold in drug design, particularly for developing inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in its functional groups and biological activities.
1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile: Known for its use in agrochemicals.
Uniqueness
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and the resulting biological activities. Its ability to serve as a versatile scaffold in drug design sets it apart from other similar compounds.
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTKHIBVGPJZPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2CCCCN2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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